molecular formula C21H15ClF4N4O4 B12401963 Regoraf |nib N-oxyde (M2)-13C,d3

Regoraf |nib N-oxyde (M2)-13C,d3

Cat. No.: B12401963
M. Wt: 502.8 g/mol
InChI Key: NUCXNEKIESREQY-KQORAOOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Regorafénib N-oxyde (M2)-13C,d3 is a stable isotope-labeled compound. It is the 13C- and deuterium-labeled version of Regorafénib N-oxyde (M2), which is an active metabolite of Regorafenib. Regorafenib is a multi-target inhibitor that affects various kinases, including VEGFR1/2/3, PDGFRβ, Kit, RET, and Raf-1 . This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Regorafenib.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Regorafénib N-oxyde (M2)-13C,d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (13C) into the Regorafénib N-oxyde (M2) molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of labeled precursors and reagents to achieve the desired isotopic labeling .

Industrial Production Methods

Industrial production methods for Regorafénib N-oxyde (M2)-13C,d3 are not widely available in the public domain. Typically, such compounds are produced in specialized facilities equipped to handle isotopic labeling and ensure high purity and consistency. The production process involves stringent quality control measures to ensure the accuracy of isotopic labeling and the absence of contaminants .

Chemical Reactions Analysis

Types of Reactions

Regorafénib N-oxyde (M2)-13C,d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products .

Scientific Research Applications

Regorafénib N-oxyde (M2)-13C,d3 has several scientific research applications, including:

Mechanism of Action

Regorafénib N-oxyde (M2)-13C,d3 exerts its effects by inhibiting multiple kinases involved in tumor growth and angiogenesis. The molecular targets include VEGFR1/2/3, PDGFRβ, Kit, RET, and Raf-1. By inhibiting these kinases, the compound disrupts signaling pathways that promote cell proliferation, survival, and angiogenesis, leading to reduced tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Regorafénib N-oxyde (M2)-13C,d3 is unique due to its dual isotopic labeling with both 13C and deuterium. This dual labeling enhances its utility in detailed pharmacokinetic and metabolic studies, providing more precise and accurate data compared to single-labeled compounds .

Properties

Molecular Formula

C21H15ClF4N4O4

Molecular Weight

502.8 g/mol

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-1-oxido-N-(trideuterio(113C)methyl)pyridin-1-ium-2-carboxamide

InChI

InChI=1S/C21H15ClF4N4O4/c1-27-19(31)18-10-13(6-7-30(18)33)34-12-3-5-17(16(23)9-12)29-20(32)28-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,28,29,32)/i1+1D3

InChI Key

NUCXNEKIESREQY-KQORAOOSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])NC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-]

Canonical SMILES

CNC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.